molecular formula C11H18O2 B12775705 3,4-Dimethyl-5-pentylfuran-2(5H)-one CAS No. 10547-84-9

3,4-Dimethyl-5-pentylfuran-2(5H)-one

Cat. No.: B12775705
CAS No.: 10547-84-9
M. Wt: 182.26 g/mol
InChI Key: LRKURLXWGJNWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-pentylfuran-2(5H)-one is a heterocyclic organic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-pentylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,4-dimethyl-5-pentyl-2-penten-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-pentylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated or alkylated furan derivatives.

Scientific Research Applications

3,4-Dimethyl-5-pentylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-pentylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-5-pentyl-2-furanheptanoic acid
  • 5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone

Uniqueness

3,4-Dimethyl-5-pentylfuran-2(5H)-one is unique due to its specific furan ring structure and the presence of both methyl and pentyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

10547-84-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,4-dimethyl-2-pentyl-2H-furan-5-one

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3

InChI Key

LRKURLXWGJNWOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=C(C(=O)O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.